Cas no 475561-75-2 (tert-Butyl3-bromo-1H-pyrrole-1-carboxylate)

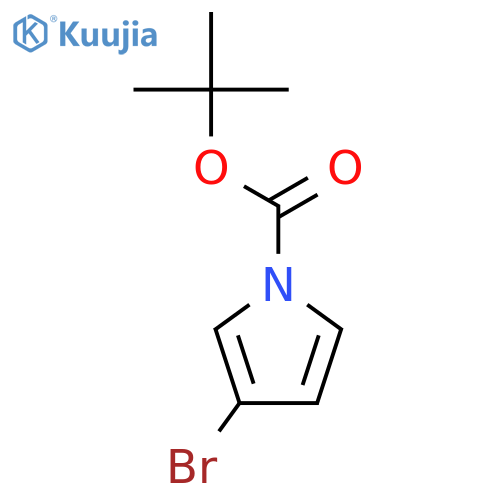

475561-75-2 structure

商品名:tert-Butyl3-bromo-1H-pyrrole-1-carboxylate

CAS番号:475561-75-2

MF:C9H12BrNO2

メガワット:246.101081848145

MDL:MFCD20924043

CID:3993302

PubChem ID:66878053

tert-Butyl3-bromo-1H-pyrrole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-1-carboxylic acid, 3-bromo-, 1,1-dimethylethyl ester

- tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

- 1-Boc-3-bromo-1H-pyrrole

- 3-Bromo-pyrrole-1-carboxylic acid tert-butyl ester

- 475561-75-2

- SY232328

- tert-butyl 3-bromopyrrole-1-carboxylate

- SCHEMBL1018306

- t-butyl 3-bromo-1H-pyrrol-1-carboxylate

- AC6204

- t-butyl 3-bromo-1H-pyrrole-1-carboxylate

- CUBWQHBOCOJUCM-UHFFFAOYSA-N

- AKOS027321953

- DB-101709

- MFCD20924043

- tert-Butyl3-bromo-1H-pyrrole-1-carboxylate

- AUA56175

-

- MDL: MFCD20924043

- インチ: InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3

- InChIKey: CUBWQHBOCOJUCM-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1C=CC(=C1)Br

計算された属性

- せいみつぶんしりょう: 245.00514g/mol

- どういたいしつりょう: 245.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- ふってん: 279.3±32.0℃ at 760 mmHg

tert-Butyl3-bromo-1H-pyrrole-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyl3-bromo-1H-pyrrole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD250164-1g |

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate |

475561-75-2 | 97% | 1g |

¥4726.0 | 2024-04-18 | |

| eNovation Chemicals LLC | D918646-1g |

1-Boc-3-bromo-1H-pyrrole |

475561-75-2 | 95% | 1g |

$760 | 2024-07-20 | |

| TRC | B704740-100mg |

tert-Butyl3-bromo-1H-pyrrole-1-carboxylate |

475561-75-2 | 100mg |

$ 546.00 | 2023-04-18 | ||

| TRC | B704740-500mg |

tert-Butyl3-bromo-1H-pyrrole-1-carboxylate |

475561-75-2 | 500mg |

$ 340.00 | 2022-01-07 | ||

| Alichem | A109006710-1g |

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate |

475561-75-2 | 95% | 1g |

$350.00 | 2023-09-01 | |

| Alichem | A109006710-10g |

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate |

475561-75-2 | 95% | 10g |

$1199.00 | 2023-09-01 | |

| AstaTech | AC6204-0.1/G |

1-BOC-3-BROMO-1H-PYRROLE |

475561-75-2 | 95% | 0.1g |

$499 | 2023-09-19 | |

| Enamine | BBV-44985948-5.0g |

tert-butyl 3-bromo-1H-pyrrole-1-carboxylate |

475561-75-2 | 95% | 5.0g |

$1637.0 | 2023-01-31 | |

| eNovation Chemicals LLC | D538319-25g |

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate |

475561-75-2 | 95% | 25g |

$2200 | 2022-10-24 | |

| Enamine | EN300-256154-1g |

tert-butyl 3-bromo-1H-pyrrole-1-carboxylate |

475561-75-2 | 95% | 1g |

$624.0 | 2023-10-28 |

tert-Butyl3-bromo-1H-pyrrole-1-carboxylate 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

475561-75-2 (tert-Butyl3-bromo-1H-pyrrole-1-carboxylate) 関連製品

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:475561-75-2)tert-Butyl3-bromo-1H-pyrrole-1-carboxylate

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):1731.0/6573.0/964.0/655.0/436.0/327.0